2-Cyano-2-(1-methylpiperidin-2-ylidene)acetamide
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Overview
Description
2-Cyano-2-(1-methylpiperidin-2-ylidene)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry due to the presence of both cyano and carbonyl functional groups. The compound is used as a building block in the synthesis of various heterocyclic compounds, which have significant biological and pharmacological activities .
Preparation Methods
The synthesis of 2-Cyano-2-(1-methylpiperidin-2-ylidene)acetamide can be achieved through several methods. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often involve solvent-free reactions, which are more economical and environmentally friendly .
Chemical Reactions Analysis
2-Cyano-2-(1-methylpiperidin-2-ylidene)acetamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions . The active hydrogen on the carbon atom at position 2 allows it to participate in a variety of reactions. Common reagents used in these reactions include alkyl cyanoacetates, phenyl isothiocyanate, and α-halogenated reagents . Major products formed from these reactions include thiazolidinones, thiophenes, and iminochromenes .
Scientific Research Applications
2-Cyano-2-(1-methylpiperidin-2-ylidene)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown significant biological activities, including antiviral and anticancer properties . The compound is also used in the pharmaceutical industry for the development of new drugs . Additionally, it has applications in the synthesis of protein-like protease inhibitors, which are important in the study of diseases such as COVID-19 .
Mechanism of Action
The mechanism of action of 2-Cyano-2-(1-methylpiperidin-2-ylidene)acetamide involves its ability to act as a versatile building block in the synthesis of biologically active compounds . The cyano and carbonyl functional groups allow it to participate in various chemical reactions, leading to the formation of heterocyclic compounds with significant biological activities . These compounds can interact with molecular targets and pathways involved in various diseases, making them potential therapeutic agents .
Comparison with Similar Compounds
2-Cyano-2-(1-methylpiperidin-2-ylidene)acetamide is unique due to its specific structure and reactivity. Similar compounds include other cyanoacetamides, such as 2-cyano-N-(2-nitrophenyl)acetamide and 2-cyano-N-(2,4-dichlorophenyl)acetamide . These compounds also possess cyano and carbonyl functional groups, allowing them to participate in similar chemical reactions. the specific substituents on the amine group can significantly influence their reactivity and biological activities .
Properties
CAS No. |
50362-04-4 |
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Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-cyano-2-(1-methylpiperidin-2-ylidene)acetamide |
InChI |
InChI=1S/C9H13N3O/c1-12-5-3-2-4-8(12)7(6-10)9(11)13/h2-5H2,1H3,(H2,11,13) |
InChI Key |
UHHUGLQFQPCQSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1=C(C#N)C(=O)N |
Origin of Product |
United States |
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